1-Oxaspiro[4.4]nonan-3-one
Description
Significance of Spirocyclic Systems in Chemical Synthesis
Spirocyclic systems, which feature two rings connected by a single common atom, are prized scaffolds in organic synthesis. sigmaaldrich.com Their inherent three-dimensionality allows them to project functional groups in distinct spatial orientations, a valuable attribute for interacting with biological targets like proteins. sigmaaldrich.com This defined, rigid conformation can reduce the entropic penalty associated with binding to a target, potentially improving the potency and selectivity of bioactive molecules. oaepublish.com Many natural products possess spirocyclic cores, underscoring their biological relevance and inspiring chemists to develop new synthetic methodologies for their construction. acs.orgtandfonline.com The unique architecture of spirocycles also makes them attractive for applications in materials science, where their specific optical and electronic properties can be harnessed. ontosight.ai
Overview of Oxaspiro[4.4]nonane Frameworks in Synthetic Methodologies
The construction of the 1-oxaspiro[4.4]nonane skeleton has been approached through various synthetic strategies. One notable method involves starting from carbohydrate-derived substrates, such as D-glucose. thieme-connect.com In this approach, key olefin groups are strategically installed on the carbohydrate backbone, followed by a ring-closing metathesis reaction to construct the spirocyclic system. thieme-connect.com
Other approaches have focused on different isomers within the oxaspiro[4.4]nonane family. For instance, the synthesis of 1-oxaspiro[4.4]nonan-6-ones has been achieved through an acid- or bromonium ion-induced rearrangement of a carbinol, which is itself derived from the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone. acs.org Furthermore, visible-light-induced photocatalysis has been employed for the intermolecular dearomative cyclization of furans with alkynes to produce substituted 1-oxaspiro[4.4]nona-3,6-dien-2-one derivatives. nih.govacs.org This method is notable for using water as the oxygen source for the lactone carbonyl group under mild reaction conditions. nih.govacs.org These diverse methodologies highlight the modularity and versatility of synthetic approaches to the oxaspiro[4.4]nonane framework.
Table 1: Selected Synthetic Methodologies for Oxaspiro[4.4]nonane Frameworks
| Target Scaffold | Key Reaction Type | Starting Materials | Reference |
|---|---|---|---|
| 1-Oxaspiro[4.4]nonane | Ring-Closing Metathesis | D-glucose derivative with olefin moieties | thieme-connect.com |
| 1-Oxaspiro[4.4]nonan-6-one | Oxonium Ion-Induced Rearrangement | 2-Lithio-4,5-dihydrofuran, Cyclobutanone | acs.org |
| 1-Oxaspiro[4.4]nona-3,6-dien-2-one | Visible-Light Photocatalysis | 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate, Alkynes | nih.gov |
Historical Context of Spirolactone Development
The development of spirolactones as a class of compounds is deeply rooted in medicinal chemistry, particularly in the field of steroidal drugs. The first industrial synthesis of a prominent spirolactone, spironolactone, was reported between 1957 and 1959 by researchers at G. D. Searle & Co. mdpi.com This pioneering work established a synthetic pathway to this new class of compounds, which were investigated for their ability to block the effects of the hormone aldosterone. mdpi.com Early synthetic routes often started from dehydroepiandrosterone (B1670201) and involved key steps like the formation of a propionic acid side chain followed by an acid-catalyzed lactonization to form the spirocyclic γ-lactone ring. mdpi.combeilstein-journals.org Over the decades, numerous other synthetic routes have been developed, reflecting an enduring interest in these structures for their therapeutic potential. mdpi.combeilstein-journals.org
Research Aims and Scope for 1-Oxaspiro[4.4]nonan-3-one Studies
While extensive research exists for the broader class of spirolactones and various oxaspiro[4.4]nonane isomers, published studies focusing specifically on this compound are limited. However, based on the known utility of related compounds, the research aims for this specific molecule can be inferred.
The primary focus would likely be its use as a synthetic building block. The spirocyclic lactone motif is a core structure in several natural products and bioactive molecules. oaepublish.com Therefore, developing efficient synthetic routes to this compound would be a key objective, enabling its use in the total synthesis of more complex natural products.
Furthermore, research would likely explore its potential as a scaffold in medicinal chemistry. Related oxaspiro[4.4]nonane derivatives have been investigated as potent and selective enzyme inhibitors. For example, certain β-benzamido hydroxamic acid derivatives based on an oxaspiro[4.4]nonane template have been identified as potent inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). researchgate.net Consequently, studies on this compound could aim to synthesize a library of derivatives and screen them for various biological activities. The defined three-dimensional structure of the scaffold could lead to compounds with high specificity for their biological targets. oaepublish.comresearchgate.net
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂O₂ | nih.gov |
| Molecular Weight | 140.18 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1025513-33-3 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[4.4]nonan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-5-8(10-6-7)3-1-2-4-8/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMPSVCWYNYRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of the 1 Oxaspiro 4.4 Nonan 3 One Core
Ring-Opening and Ring-Expansion Reactions of the Spirolactone Moiety
The γ-butyrolactone ring within the 1-oxaspiro[4.4]nonan-3-one structure is susceptible to nucleophilic attack, leading to ring-opening reactions. Under basic or acidic conditions, hydrolysis can occur, cleaving the ester bond to form the corresponding γ-hydroxy carboxylic acid, 1-(carboxymethyl)cyclopentanol. The stability of the lactone is significant, but like other γ-lactones, it can be opened under forcing conditions or by strong nucleophiles. For instance, substituted 4-hydroxy-1-oxaspiro[4.4]non-3-en-2-ones, which are derivatives, are key intermediates in the synthesis of acaricides and are formed via cyclization reactions. nih.gov The reverse ring-opening reaction is a fundamental process in their chemistry.
Ring-expansion reactions, while less common, offer a pathway to larger ring systems. These transformations often proceed through cationic rearrangements, such as the Tiffeneau–Demjanov rearrangement, which can convert a cyclic ketone into a ring-expanded homolog. wikipedia.org In the context of this compound, conversion of the C-3 carbonyl to a functional group amenable to rearrangement (e.g., an amino alcohol) could initiate such a process, potentially leading to spiro[4.5]decanone systems. These reactions are valuable for creating more complex molecular architectures from the readily accessible spiro[4.4]nonane core. wikipedia.org
Functional Group Interconversions at C-3 and Spiro Carbon Centers
The carbon atom alpha (α) to the carbonyl group (C-2) is acidic and can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, enabling α-functionalization.
Alpha-Alkylation: The reaction of the enolate with alkyl halides is a standard method for introducing alkyl groups at the α-position. This method, well-established for γ-butyrolactone, can be applied to the spirocyclic system to synthesize α-substituted derivatives. researchgate.net The choice of base and reaction conditions is crucial to ensure high yields and prevent side reactions like self-condensation. researchgate.net
Alpha-Halogenation: The α-position can also be halogenated. Direct bromination of γ-butyrolactone can be achieved by reacting it with bromine, often in the presence of a catalyst like phosphorus trichloride (B1173362) or phosphorus tribromide. google.comgoogle.combeilstein-journals.org This reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the halogen. The resulting α-bromo-1-oxaspiro[4.4]nonan-3-one is a versatile intermediate for further nucleophilic substitution reactions. beilstein-journals.org The stability of α-brominated lactones can vary depending on the ring size, with five-membered rings like γ-butyrolactone generally forming stable products. beilstein-journals.org
| Transformation | Reagents and Conditions | Product | Reference(s) |
| α-Alkylation | 1. Lithium diisopropylamide (LDA), THF, -78°C2. Alkyl halide (e.g., CH₃I, Allyl bromide) | α-Alkyl-1-oxaspiro[4.4]nonan-3-one | researchgate.net |
| α-Bromination | Br₂, PBr₃ (catalyst), heat | α-Bromo-1-oxaspiro[4.4]nonan-3-one | google.combeilstein-journals.org |
| α-Chlorination | Cl₂, PCl₃ (catalyst), heat | α-Chloro-1-oxaspiro[4.4]nonan-3-one | google.com |
The introduction of an exocyclic double bond at the C-2 position, forming an α-methylene-γ-lactone, is a significant transformation as this motif is present in many biologically active natural products. A common method involves the introduction of a phenylselenyl group at the α-position via the enolate, followed by oxidative elimination. The enolate is reacted with phenylselenyl bromide (PhSeBr), and the resulting α-phenylselenyl lactone is then oxidized (e.g., with hydrogen peroxide), leading to a syn-elimination that forms the α-methylene product. Another approach is the direct reaction of the enolate with formaldehyde, followed by dehydration. Palladium-catalyzed dehydrogenation-olefination-lactonization reactions also provide a modern route to unsaturated lactones. mdpi.com
The introduction of a nitrogen-containing functional group can lead to aminolactones or spirolactams, which are valuable scaffolds in medicinal chemistry. Direct amination can be challenging, but indirect methods are effective. One common route is the reductive amination of the C-3 carbonyl group. The ketone can react with ammonia (B1221849) or a primary amine in the presence of a reducing agent like sodium cyanoborohydride to form the corresponding 1-oxaspiro[4.4]nonan-3-amine. The existence of this compound and its hydrochloride salt is confirmed by chemical suppliers. sigmaaldrich.com Alternatively, the α-bromo derivative can undergo nucleophilic substitution with an amine to introduce the amino group at the C-2 position.
Stereochemical Consequences of Reactions on the Spirocyclic System
Reactions involving the this compound core have significant stereochemical implications due to the rigid, three-dimensional nature of the spirocyclic system. The spiro carbon is a quaternary stereocenter, and any reaction that creates a new stereocenter, particularly at the C-2 or C-3 positions, can result in the formation of diastereomers.
For example, in the α-alkylation of the lactone, the incoming electrophile can approach the planar enolate from two faces. The cyclopentane (B165970) ring can exert steric hindrance, leading to a preferential direction of attack and resulting in diastereoselectivity. The degree of this selectivity depends on the steric bulk of the electrophile and the conformation of the spirocyclic system.
Reductive cyclization processes used to form spirocyclic heterocycles are often highly stereoselective. figshare.comacs.orgresearchgate.net The final stereochemical configuration is typically determined during the cyclization step, where the system adopts a transition state that minimizes steric interactions, often leading to the thermodynamically more stable product. acs.orgresearchgate.net When synthesizing derivatives of this spirocycle, controlling the stereochemistry is crucial, and methods like using chiral auxiliaries or catalysts can be employed to achieve high levels of enantioselectivity or diastereoselectivity. nih.govrsc.org The optical resolution of related spirocyclic ketones has been effectively achieved, allowing for the synthesis of enantiomerically pure building blocks. acs.org
Transition Metal-Catalyzed Transformations Involving this compound Derivatives
Transition metal catalysis offers powerful tools for modifying the this compound skeleton. Palladium catalysts, in particular, have been widely used in the synthesis and functionalization of lactones and spirocyclic systems. nih.gov
Palladium-catalyzed reactions can be used to form the spirocyclic lactone core itself, for instance, through the spirolactonization of hydroxycyclopropanols or the carbonylation-carbocyclization of enallenols. researchgate.netnih.gov Furthermore, derivatives of this compound can serve as substrates in cross-coupling reactions. An α-bromo derivative could participate in Suzuki, Sonogashira, or Heck couplings to introduce aryl, alkynyl, or vinyl groups, respectively.
More advanced transformations include C-H activation. Palladium catalysts can mediate the activation of otherwise unreactive C(sp³)–H bonds, enabling direct functionalization. mdpi.com For the this compound system, this could potentially allow for the functionalization of the cyclopentane ring. Additionally, palladium-mediated rearrangements of related spiro[4.4]nonatriene systems have been shown to proceed through novel 1,5-vinyl shifts, converting the spirocycle into a fused bicyclic system. nih.gov Such transformations highlight the potential for transition metals to unlock unique reactivity pathways for this spirocyclic scaffold.
| Reaction Type | Catalyst/Metal | Description | Reference(s) |
| Spirolactonization | Palladium(0) or Palladium(II) | Catalyzes the formation of spiro-lactones from suitable acyclic precursors like enallenols or allenes linked to pro-nucleophiles. | nih.govnih.gov |
| Rearrangement | Palladium(II) | Mediates the rearrangement of substituted spiro[4.4]nonatrienes to fused bicyclic fulvenes via a 1,5-vinyl shift. | nih.gov |
| Cascade Reactions | Palladium(II) | Can initiate cascade reactions involving β-C(sp³)-H olefination and annulation of carboxylic acids to form γ-lactones. | mdpi.com |
Hydrocyanation of Unsaturated Spirolactones
The conjugate addition of cyanide to α,β-unsaturated carbonyl compounds, a reaction known as hydrocyanation, is a well-established method for the formation of β-cyano carbonyl compounds. organicreactions.org This transformation is of significant synthetic utility as the resulting nitrile group can be further elaborated into a variety of functional groups, including carboxylic acids, amines, and amides. In the context of unsaturated spirolactones such as the this compound core, hydrocyanation introduces a cyano group at the β-position relative to the carbonyl, leading to the formation of a functionalized spirocyclic system.
The reaction typically proceeds via the 1,4-addition of a cyanide nucleophile to the α,β-unsaturated lactone. organicreactions.org Various cyanide sources can be employed, including hydrogen cyanide (HCN) with a basic catalyst, alkali metal cyanides (e.g., KCN, NaCN), or silylated cyanides like trimethylsilyl (B98337) cyanide (TMSCN). libretexts.org The choice of reagent and reaction conditions can influence the stereochemical outcome of the reaction, particularly when a new stereocenter is generated at the β-carbon.
While specific studies on the hydrocyanation of this compound are not extensively documented, the reactivity is expected to be analogous to that of other α,β-unsaturated γ-butyrolactones. The general transformation is depicted below:
Table 1: Representative Data on the Hydrocyanation of α,β-Unsaturated Spirolactones
| Entry | Cyanide Source | Catalyst/Conditions | Product(s) | Diastereoselectivity (dr) | Yield (%) |
| 1 | HCN | Et₃N, THF, 0 °C to rt | 4-cyano-1-oxaspiro[4.4]nonan-3-one | 1.5:1 | 75 |
| 2 | KCN | 18-crown-6, CH₂Cl₂, rt | 4-cyano-1-oxaspiro[4.4]nonan-3-one | 2:1 | 82 |
| 3 | TMSCN | Yb(OTf)₃, MeCN, rt | 4-cyano-1-oxaspiro[4.4]nonan-3-one | 3:1 | 90 |
| 4 | Et₂AlCN | Toluene, -78 °C to rt | 4-cyano-1-oxaspiro[4.4]nonan-3-one | >10:1 | 88 |
Note: The data in this table is illustrative and based on the general reactivity of α,β-unsaturated lactones towards hydrocyanation. Specific experimental results for this compound may vary.
Research on related α,β-unsaturated imides has demonstrated that the use of chiral catalysts can achieve highly enantioselective conjugate addition of cyanide. nih.gov This suggests the potential for developing asymmetric hydrocyanation methods for the this compound core, which would provide access to optically active spirocyclic γ-lactones with a quaternary stereocenter.
Carbonylation Reactions
Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into an organic molecule, are powerful tools in synthetic chemistry. For unsaturated systems like the this compound core, palladium-catalyzed carbonylation offers a route to introduce further functionality and construct more complex molecular architectures. chemtube3d.comacs.org
While direct carbonylation of the pre-existing α,β-unsaturated lactone of this compound is not a commonly reported transformation, related palladium-catalyzed carbonylative cyclizations are well-documented for the synthesis of butenolides and other lactones. chemtube3d.comacs.org These reactions often proceed through the formation of an acyl-palladium intermediate, which can then be trapped by an internal nucleophile. chemtube3d.com
For instance, the palladium-catalyzed carbonylation of vinyl halides containing a pendant hydroxyl group is a known method for the synthesis of butenolides. chemtube3d.com By analogy, a suitably functionalized precursor to the this compound system could undergo a carbonylative cyclization to form the spirolactone ring.
Furthermore, recent advancements have shown the palladium-catalyzed tandem difunctional carbonylation of 1,3-enynes to produce functionalized butenolides. acs.org This highlights the potential for developing novel carbonylation strategies that could be applied to precursors of the this compound core to introduce diverse functional groups in a single step.
Table 2: Potential Palladium-Catalyzed Carbonylation Reactions for the Synthesis of Functionalized Spirolactones
| Entry | Substrate | Catalyst | CO Pressure (atm) | Solvent | Product | Yield (%) |
| 1 | (1-hydroxycyclopentyl)vinyl bromide | Pd(PPh₃)₄, Et₃N | 1 | Toluene | 1-Oxaspiro[4.4]non-3-en-2-one | 65 |
| 2 | 1-(1-hydroxycyclopentyl)ethyne | PdCl₂(PPh₃)₂, CuI | 1 | DMF/H₂O | 4-methylene-1-oxaspiro[4.4]nonan-3-one | 72 |
| 3 | 1-allyl-1-hydroxycyclopentane | Pd(OAc)₂, dppp | 10 | THF | 4-methyl-1-oxaspiro[4.4]nonan-3-one | 58 |
Note: This table presents hypothetical examples of palladium-catalyzed carbonylation reactions that could lead to the formation of spirolactone structures related to this compound, based on established methodologies.
The development of such carbonylation reactions for the this compound framework would provide a versatile entry point for the synthesis of a wide range of complex spirocyclic compounds with potential applications in medicinal chemistry and natural product synthesis.
Spectroscopic and Structural Elucidation in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-Oxaspiro[4.4]nonan-3-one. Through a combination of one-dimensional and two-dimensional NMR experiments, a comprehensive picture of the molecule's framework can be constructed.
High-resolution proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons of the cyclopentane (B165970) and γ-butyrolactone rings. The chemical shifts, coupling constants, and multiplicities of these signals are instrumental in assigning the relative stereochemistry of the molecule.
Detailed research findings on related spirocyclic systems demonstrate the power of ¹H NMR in stereochemical assignment. For instance, in the study of 1-azaspiro[4.4]nonane derivatives, the chemical shift differences between diastereomers, particularly for protons adjacent to the spirocenter, were used to distinguish between cis and trans configurations.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂- (C2, lactone) | 4.0 - 4.5 | Multiplet |
| -CH₂- (C4, lactone) | 2.5 - 3.0 | Multiplet |
| -CH₂- (cyclopentane) | 1.5 - 2.0 | Multiplet |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the proton-decoupled ¹³C NMR spectrum, confirming the presence of the spirocyclic framework.
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C3) | 170 - 180 |
| Spiro-C (C5) | 80 - 90 |
| -CH₂-O- (C2) | 65 - 75 |
| -CH₂-C=O (C4) | 30 - 40 |
| -CH₂- (cyclopentane) | 20 - 40 |
Two-dimensional (2D) NMR techniques are powerful tools for establishing atomic connectivity and elucidating the relative stereochemistry of complex molecules.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cyclopentane and lactone rings of this compound.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC establishes long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the carbonyl and spiro carbons, and for piecing together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is instrumental in determining the relative stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. For spirocyclic compounds, NOESY can reveal through-space interactions between protons on the two different rings, helping to define their relative orientation.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of a molecule by providing a highly precise mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₈H₁₂O₂, the expected monoisotopic mass is 140.08373 Da. HRMS analysis would confirm this molecular formula, distinguishing it from other compounds with the same nominal mass. The predicted m/z value for the protonated molecule [M+H]⁺ is 141.09100.
Table 3: Predicted HRMS Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 141.09100 |
| [M+Na]⁺ | 163.07294 |
| [M-H]⁻ | 139.07644 |
Data sourced from PubChem.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretch)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the γ-butyrolactone ring. For five-membered lactones, this absorption typically appears at a relatively high frequency, around 1770 cm⁻¹. The exact position can be influenced by ring strain and substitution. Other characteristic bands would include C-H stretching vibrations of the aliphatic rings and C-O stretching vibrations.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (lactone) | ~1770 | Strong |
| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |
| C-O | 1000 - 1300 | Strong |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute configuration for chiral molecules.
While a crystal structure for the parent this compound is not available in the searched literature, the structure of a related derivative, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, has been determined. In this derivative, the five-membered cyclopentyl ring adopts an envelope conformation. This type of analysis provides invaluable, unambiguous proof of the molecular structure and stereochemistry. For chiral spiro compounds, X-ray crystallography is the gold standard for determining the absolute configuration.
Table 5: Crystallographic Data for the Related Compound 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.8543 |
| b (Å) | 17.9266 |
| c (Å) | 9.4883 |
| β (°) | 97.809 |
Data sourced from Zhao et al. (2009).
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
The determination of the enantiomeric purity of a chiral molecule is a critical aspect of stereoselective synthesis and the characterization of optically active compounds. For a molecule such as this compound, which possesses a chiral spirocyclic center, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), serves as the definitive method for quantifying the enantiomeric excess (ee). While specific research detailing the chiral separation of this compound is not extensively documented in publicly available literature, the principles and methodologies for such an analysis are well-established for similar γ-butyrolactone structures. nih.govnih.gov
The fundamental principle of chiral chromatography lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. phenomenex.com These transient, unequal interactions result in different retention times for the two enantiomers, allowing for their separation and individual quantification. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation of a wide array of chiral compounds under various conditions (normal phase, reversed-phase, or polar organic mode). mdpi.com For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are often the first choice due to their broad applicability and excellent resolving power for many classes of racemates, including lactones. nih.govmdpi.com
In a hypothetical chiral HPLC separation of this compound, a researcher would screen various commercially available chiral columns (e.g., Chiralpak® or Chiralcel® series) with different mobile phases. The mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers. phenomenex.com The detector, most commonly a UV detector, would monitor the elution of the separated enantiomers.
The enantiomeric excess would be determined by integrating the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Illustrative HPLC Data for Enantiomeric Excess Determination of this compound (Note: The following data is hypothetical and for illustrative purposes only, demonstrating a typical outcome of a successful chiral separation.)
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| Enantiomer 1 | 8.215 | 97531 | 95.1 |
| Enantiomer 2 | 9.542 | 2468 | |
| Total | 100000 |
Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral Gas Chromatography (GC) offers an alternative with high resolution. The separation is achieved using capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin (B1172386). nih.gov These cyclodextrin selectors create chiral cavities into which one enantiomer fits better than the other, leading to differences in retention times. nih.gov
In a potential GC analysis of this compound, the racemic mixture would be injected into the GC system, vaporized, and carried by an inert gas through the chiral capillary column. The column temperature would be programmed to optimize the separation. A Flame Ionization Detector (FID) is commonly used for detection. As with HPLC, the peak areas of the resulting chromatogram are used to calculate the enantiomeric excess.
Illustrative GC Data for Enantiomeric Excess Determination of this compound (Note: The following data is hypothetical and for illustrative purposes only.)
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| (R)-enantiomer | 15.33 | 12450 | 80.8 |
| (S)-enantiomer | 15.89 | 67890 | |
| Total | 80340 |
Computational and Theoretical Studies on 1 Oxaspiro 4.4 Nonan 3 One
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a primary method for investigating organic reaction mechanisms, offering a balance between computational cost and accuracy. q-chem.commdpi.com For a molecule such as 1-Oxaspiro[4.4]nonan-3-one, DFT calculations can elucidate the pathways of its formation and subsequent reactions. These calculations help in understanding complex multi-step organic reactions by mapping the potential energy surface, which includes reactants, products, intermediates, and transition states. osti.govcoe.edu
DFT methods, such as the widely used B3LYP hybrid functional, are employed to determine the electronic energy and electron density of molecular ground states. mdpi.com This information is crucial for predicting the feasibility of a reaction pathway. For instance, in the synthesis of spirocyclic compounds, DFT can model cycloaddition reactions, which are common strategies for constructing such frameworks. osti.gov The theory can predict whether a reaction will proceed via a concerted or stepwise mechanism and can explain the regioselectivity and stereoselectivity observed.
The accuracy of DFT calculations is critical, and various functionals are benchmarked against high-level methods to ensure reliability, especially for complex systems with multiple transition states and intermediates. osti.gov The insights gained from DFT studies are valuable for optimizing reaction conditions and designing new synthetic routes toward spirocyclic lactones. umn.edu
Table 1: Application of DFT Functionals in Mechanistic Studies
This table is representative of typical DFT applications in organic chemistry.
| Functional | Basis Set | Application | Key Findings |
|---|---|---|---|
| B3LYP | 6-31G* | Cycloaddition Reactions | Determination of concerted vs. stepwise pathways. |
| M06 | 6-311+G** | Organocatalyzed Reactions | Elucidation of catalyst-substrate interactions. |
| ωB97X-D | def2-TZVP | Pericyclic Reactions | Accurate prediction of activation energies. |
| PBE0 | cc-pVTZ | Rearrangement Reactions | Identification of key intermediates and transition states. |
Conformational Analysis of the Spiro[4.4]nonane Ring System
The three-dimensional structure of this compound is defined by the conformation of its spiro[4.4]nonane ring system. This rigid framework is of significant interest in medicinal chemistry as it reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. mdpi.com The spiro[4.4]nonane core consists of two fused five-membered rings, and their conformation dictates the spatial arrangement of substituents.
In substituted 1-oxaspiro[4.4]non-3-en-2-one derivatives, the cyclopentyl ring has been observed to adopt an envelope conformation. nih.gov In this arrangement, four of the carbon atoms are approximately coplanar, while the fifth is out of the plane. nih.gov This conformation minimizes steric strain within the ring. The lactone ring also possesses a degree of conformational flexibility, which can be explored using computational methods.
Computational conformational analysis, often performed using molecular mechanics or DFT, can predict the most stable conformers and the energy barriers between them. This information is vital for understanding the molecule's reactivity and its interactions in a biological context. The stereoselective construction of the spiro[4.4]nonane skeleton is a synthetic challenge, and understanding its conformational preferences is key to controlling the stereochemical outcome of reactions. nih.gov
Table 2: Common Conformations of Five-Membered Rings
| Conformation | Description | Relative Energy |
|---|---|---|
| Planar | All atoms in the same plane. | High |
| Envelope | Four atoms are coplanar, one is out of the plane. | Low |
| Twist | Two adjacent atoms are out of the plane on opposite sides. | Low |
Transition State Modeling for Stereoselective Transformations
The synthesis of spirocyclic compounds with specific stereochemistry is a central goal in organic synthesis. researchgate.net Transition state modeling is a powerful computational tool used to understand and predict the stereochemical outcome of reactions leading to molecules like this compound. By calculating the energies of the various possible transition states, chemists can determine which reaction pathway is favored, and thus which stereoisomer will be the major product.
For stereoselective reactions such as Diels-Alder cycloadditions, which can be used to form spirotetronate structures, computational studies can identify the favored transition state (e.g., endo vs. exo). researchgate.netacademie-sciences.fr These models take into account steric and electronic interactions between the reactants and any catalysts or chiral auxiliaries present. For complex molecules, automated programs can be used to exhaustively calculate and analyze the conformations of transition states, leading to accurate predictions of reactivity and stereoselectivity. acs.org
The insights from transition state modeling are not only predictive but also explanatory. They can reveal the subtle interactions, such as secondary orbital interactions or hydrogen bonding, that control the stereochemical course of a reaction. acs.org This understanding is crucial for the rational design of new catalysts and substrates to achieve high levels of stereocontrol in the synthesis of complex spirocyclic natural products and their analogs. researchgate.netacademie-sciences.fr
Table 3: Factors Influencing Transition State Energy in Stereoselective Reactions
| Factor | Description | Impact on Stereoselectivity |
|---|---|---|
| Steric Hindrance | Repulsive interactions between bulky groups. | Favors less crowded transition states. |
| Electronic Effects | Attractive or repulsive electrostatic interactions. | Can stabilize or destabilize specific transition states. |
| Catalyst/Auxiliary | Chiral environment provided by external agents. | Lowers the energy of the transition state for one enantiomer. |
| Solvent Effects | Stabilization of charge separation in the transition state. | Can influence the relative energies of different pathways. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry can accurately predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. idc-online.com For this compound, theoretical calculations can provide a predicted NMR spectrum, which can be invaluable for structure elucidation and verification. Methods like Gauge-Independent Atomic Orbital (GIAO) calculations, often performed at the DFT level, are commonly used for this purpose. modgraph.co.uk
The prediction of ¹H and ¹³C chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. rsc.org These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. The accuracy of these predictions has improved significantly with the development of new functionals and machine learning algorithms trained on large datasets of experimental data. rsc.orgnih.gov
Predicted NMR spectra can help in assigning peaks in an experimental spectrum, distinguishing between isomers, and confirming the stereochemistry of a molecule. idc-online.com While discrepancies can arise due to solvent effects and conformational averaging, computational predictions serve as a powerful complementary tool to experimental NMR spectroscopy in the structural analysis of novel spirocyclic compounds. modgraph.co.uk
Table 4: Common Computational Methods for NMR Chemical Shift Prediction
| Method | Principle | Typical Accuracy (¹³C ppm) |
|---|---|---|
| DFT (GIAO) | Quantum mechanical calculation of magnetic shielding. | 1.5 - 5.0 |
| Machine Learning (GNN) | Prediction based on patterns in large experimental datasets. | ~1.4 |
| Semi-empirical | Simplified quantum mechanical calculations. | 5.0 - 10.0 |
| Additivity Rules | Empirical estimation based on structural fragments. | Variable |
Molecular Dynamics Simulations for Spirocyclic Stability
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior and stability of molecules over time. rsc.org For this compound, MD simulations can offer insights into the conformational stability of its spirocyclic framework and its interactions with solvent molecules or biological macromolecules. tandfonline.comnih.gov
In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field. These simulations can be run for nanoseconds or longer, providing a detailed picture of the molecule's flexibility and preferred conformations. nih.gov Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the molecular structure. nih.gov
MD simulations are particularly useful for studying the stability of ligand-protein complexes. nih.gov If this compound were being investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein and assess the stability of the resulting complex. This can provide valuable information on the binding mode and affinity, guiding the design of more potent analogs. The rigidity of the spirocyclic scaffold is expected to contribute to its stability and pre-organize it for binding, a hypothesis that can be thoroughly tested with MD simulations. mdpi.com
Table 5: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Information Gained |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Overall structural stability and conformational changes. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues over time. | Flexibility of different parts of the molecule. |
| Hydrogen Bonds | Analysis of the formation and breaking of hydrogen bonds. | Stability of intermolecular and intramolecular interactions. |
| Radius of Gyration | Measures the compactness of the structure. | Changes in the overall shape and size of the molecule. |
Applications As Key Intermediates and Building Blocks in Advanced Chemical Synthesis
Role in the Construction of Diverse Organic Molecules and Scaffolds
The spirocyclic core of 1-oxaspiro[4.4]nonan-3-one serves as a foundational scaffold for constructing a variety of intricate organic molecules. Its inherent three-dimensionality is a desirable trait in medicinal chemistry for creating compounds that can effectively interact with biological targets. nih.govbldpharm.com The rigid nature of the spiro junction can reduce the conformational mobility of a molecule, which is a key factor in designing selective drugs. nih.govmdpi.com Synthetic chemists utilize this scaffold to develop novel compounds with potential applications in drug discovery and materials science. nih.gov
The versatility of the this compound framework allows for its incorporation into a wide range of molecular architectures. For instance, spiro-oxindoles, which can be derived from related spirocyclic precursors, are recognized as important templates for drug design and in the synthesis of natural product-like compounds. mdpi.com
Precursors for Specialized Lactone Derivatives
The lactone ring within this compound is a reactive functional group that can be chemically modified to produce a variety of specialized lactone derivatives. Methodologies have been developed for the synthesis of spiro-γ-lactones on different molecular backbones, such as steroids. nih.gov These synthetic routes often involve multiple steps, including alkylation, reduction, and acid-mediated hydrolysis to yield the final spirocyclic lactone. nih.gov
One notable application is in the synthesis of spirocyclic α,β-butenolides. A general approach involves an acid- or bromonium ion-induced rearrangement of a carbinol precursor, leading to the formation of the fundamental spirocyclic framework. nih.gov This methodology provides access to enantiomerically pure building blocks for more complex syntheses. nih.gov
Intermediate in the Synthesis of Spiro-Fused Heterocycles
This compound and its analogs are key intermediates in the synthesis of various spiro-fused heterocyclic systems. The lactone can be transformed into other heterocyclic rings, thereby expanding the molecular diversity accessible from this starting material. For example, multicomponent reactions have been developed for the efficient synthesis of intricate spiro architectures such as 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-trienes. nih.gov
Furthermore, the core structure is instrumental in creating spiro compounds containing different heteroatoms. Synthetic strategies exist for preparing 1-azaspiro[4.4]nonane derivatives through domino radical bicyclization reactions. nih.gov Solid-phase synthesis techniques have also been employed, using strategies like the regenerating Michael (REM) linker and 1,3-dipolar cycloaddition, to construct libraries of spirocyclic heterocycles. nih.gov These methods highlight the adaptability of the spiro[4.4]nonane framework in generating a broad spectrum of heterocyclic compounds.
Development of Novel Synthetic Tools and Methodologies
The pursuit of synthesizing and modifying this compound and related structures has spurred the development of new synthetic tools and methodologies. One-pot, multicomponent reactions have emerged as an efficient and green approach for constructing complex spiro heterocycles, offering advantages in terms of step-, time-, and cost-effectiveness. nih.gov
Additionally, innovative strategies for γ-lactonization of homopropargyl alcohols have been reported, which involve transformations into a ketene (B1206846) intermediate that is trapped intramolecularly to form the spirocyclic lactone. mdpi.com The development of solid-phase synthesis protocols for spirocyclic heterocycles allows for the high-throughput production of compound libraries for screening purposes, although it presents challenges in the characterization of intermediates. nih.gov
Contributions to Spirocyclic Chemistry Research
Spirocyclic compounds, including derivatives of this compound, are of significant interest in chemical research due to their unique geometric and stereochemical properties. researchgate.net The spiro center introduces a three-dimensional element that is increasingly sought after in drug design to improve physicochemical properties such as solubility and metabolic stability. bldpharm.com
Research into spirocyclic lactones contributes to a deeper understanding of structure-activity relationships in medicinal chemistry. The rigid conformation conferred by the spiro fusion can lead to higher potency and selectivity for biological targets. bldpharm.com The synthesis of spirocyclic systems like 1-azaspiro[4.4]nonane and their nitroxide derivatives has been explored for their potential applications, for example, in studying reduction kinetics. beilstein-archives.org The continued exploration of the synthesis and application of these compounds expands the toolbox available to organic and medicinal chemists.
Future Directions in 1 Oxaspiro 4.4 Nonan 3 One Research
Exploration of Novel and Sustainable Synthetic Routes
Future synthetic endeavors towards 1-Oxaspiro[4.4]nonan-3-one and its derivatives will undoubtedly prioritize green and sustainable methodologies. A promising approach lies in the development of multicomponent domino reactions, which allow for the construction of complex spirocyclic systems in a single operation from simple starting materials. The use of environmentally benign solvents and organocatalysts, such as ionic liquids, in these reactions further enhances their green credentials. Microwave-assisted organic synthesis is another area that holds considerable potential for the rapid and efficient construction of spiro compounds, often leading to higher yields and shorter reaction times compared to conventional heating methods. The exploration of novel catalytic systems, particularly those based on earth-abundant and non-toxic metals, will be crucial in replacing traditional stoichiometric reagents and heavy metal catalysts.
Development of Highly Enantio- and Diastereoselective Transformations
The stereocontrolled synthesis of this compound is of paramount importance, as the biological activity of spirocyclic compounds is often highly dependent on their stereochemistry. While significant progress has been made in the enantioselective synthesis of spirocycles, the development of new and more efficient asymmetric methodologies remains a key research focus. Organocatalysis has emerged as a powerful tool for the enantioselective construction of spiro compounds and is expected to play an increasingly important role in the future. The design and application of novel chiral catalysts for reactions such as Michael additions, aldol (B89426) condensations, and cycloadditions will be instrumental in achieving high levels of stereocontrol. Furthermore, the development of diastereoselective radical bicyclization reactions presents a compelling strategy for accessing specific diastereomers of complex spirocyclic systems.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow technologies in the synthesis of spirocyclic compounds, including this compound, offers numerous advantages over traditional batch processes. Flow chemistry enables precise control over reaction parameters, leading to improved yields, enhanced safety, and greater scalability. The application of flow chemistry is particularly well-suited for photochemical transformations and reactions involving hazardous reagents. Furthermore, the combination of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new synthetic routes for spirocyclic molecules. These automated systems allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation. The development of end-to-end automated workflows, encompassing synthesis, work-up, and purification, will be a key area of future research.
Computational Design and Prediction of Novel Spirocyclic Architectures
Computational tools are becoming increasingly indispensable in modern chemical research. In the context of this compound, computational methods can be employed to design novel spirocyclic architectures with tailored properties. By exploring the vast chemical space of spirocycles through computational analysis, it is possible to identify novel scaffolds with high potential for pharmaceutical research. Molecular modeling and computational screening can aid in the design of spirocyclic compounds with enhanced biological activity and improved pharmacokinetic profiles. The combination of computational design with diversity-oriented synthesis strategies will enable the creation of novel compound libraries with a high degree of structural diversity.
Investigation of Unexplored Reactivity Patterns and Rearrangements
The unique three-dimensional structure of spirocyclic compounds can give rise to novel and unexpected reactivity. A key area of future research will be the investigation of unexplored reactivity patterns and rearrangements of the this compound scaffold. For instance, dyotropic rearrangements of related β-lactones have been shown to provide access to novel spirocyclic, bridged keto-γ-lactones. The exploration of similar rearrangements in the this compound system could lead to the discovery of new synthetic pathways to complex molecular architectures. Furthermore, 1,3-dipolar cycloaddition reactions involving the exocyclic double bonds of related spirocyclic systems have been utilized to construct novel spiro-N-heterocycles, suggesting that similar strategies could be applied to functionalized derivatives of this compound.
Q & A
Basic: What established synthetic routes are used to prepare 1-Oxaspiro[4.4]nonan-3-one?
Answer:
The synthesis typically involves cyclization strategies using precursors such as cyclic ketones or lactones. For example, fluorinated analogs of similar spiro compounds (e.g., trioxaspiro derivatives) are synthesized via reactions with fluorinating agents like N-Fluorodibenzenesulfonimide (NFSI) under anhydrous conditions in tetrahydrofuran (THF) at low temperatures (-78°C) . Key steps include:
- Cyclization : Controlled temperature and catalyst use (e.g., LiHMDS) to form the spirocyclic core.
- Purification : Column chromatography or recrystallization to isolate the product.
Refer to protocols for analogous compounds for optimization (e.g., tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate synthesis) .
Basic: How is this compound characterized structurally and spectroscopically?
Answer:
- X-ray crystallography : Use programs like SHELXL for refinement of crystal structures . ORTEP-3 can generate thermal ellipsoid plots to visualize molecular geometry .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks. 2D techniques (e.g., COSY, HSQC) resolve overlapping signals.
- MS : High-resolution mass spectrometry (HRMS) for molecular formula validation.
- Comparative analysis : Cross-reference with spirocyclic analogs (e.g., 2,7-diazaspiro[4.4]nonan-1-one) to identify signature peaks .
Basic: What are the solubility and stability properties of this compound under laboratory conditions?
Answer:
While direct data for this compound is limited, analogs like 1-Oxaspiro[4.4]nonan-3-ol show:
| Property | Value | Conditions | Source |
|---|---|---|---|
| Solubility in H₂O | 1.067E+00 M (166.7 g/L) | Room temperature | |
| Melting Point | 106.5°C | - | |
| Stability considerations : |
- Store in inert atmospheres (N₂/Ar) to prevent oxidation.
- Avoid prolonged exposure to moisture (hygroscopicity inferred from structural analogs) .
Advanced: How can enantiomeric purity be optimized during synthesis?
Answer:
- Chiral catalysts : Use asymmetric catalysis (e.g., organocatalysts or metal complexes) during cyclization.
- Chromatographic resolution : Chiral stationary phases (CSPs) in HPLC for separation of racemic mixtures.
- Crystallization-induced asymmetric transformation : Leverage differential solubility of enantiomers in specific solvents.
Example: Fluorinated spiro derivatives achieved stereocontrol via low-temperature reactions and chiral auxiliaries .
Advanced: How to resolve contradictions between experimental spectroscopic data and computational predictions?
Answer:
- Validation protocols :
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray structures to assess conformational discrepancies.
- NMR shift prediction tools : Use software (e.g., ACD/Labs or Gaussian) to simulate spectra and identify outliers.
- Case study : If experimental ¹³C NMR shifts deviate >5 ppm from computed values, re-examine solvent effects or tautomeric equilibria .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Answer:
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 09) to predict sites for nucleophilic/electrophilic attack.
- Molecular Electrostatic Potential (MEP) maps : Visualize electron-rich/depleted regions (e.g., carbonyl oxygen as electrophilic center).
- Kinetic studies : Use transition state modeling (IRC) to assess activation barriers for ring-opening reactions .
Advanced: What role does this compound play in drug discovery as a scaffold?
Answer:
- Bioisosteric replacement : The spirocyclic core mimics natural product frameworks, enhancing metabolic stability.
- Ligand design : Functionalize the ketone group to create hydrogen-bonding motifs for target binding (e.g., protease inhibitors).
- Case study : Diazaspiro analogs show antimicrobial activity by disrupting bacterial membrane proteins .
Basic: What safety protocols are recommended for handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
